2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide

Lipophilicity optimization Blood-brain barrier penetration Drug-likeness

Medicinal chemistry programs targeting CNS kinases and BACE1 face synthetic bottlenecks when regioisomeric impurities confound SAR or when aldehyde-based routes add unnecessary steps. This compound provides a direct solution: the pre-installed N-methylaminoacetamide backbone and the specific 5-bromo-2-fluorophenyl pattern eliminate synthetic complexity while providing orthogonal reactivity for selective diversification. - **Orthogonal Reactivity:** 42 kcal/mol C-Br vs. C-F bond strength differential enables chemoselective Suzuki/Buchwald-Hartwig coupling at the 5-position without competing defluorination. - **CNS-Optimized Physicochemistry:** XLogP3 = 1.8 and TPSA = 46.3 Ų place this scaffold squarely within the drug-like space ideal for blood-brain barrier penetration. - **Supply Chain Assurance:** Eliminate the 4-12 week lead times and setup fees associated with custom synthesis of regioisomeric analogs; available now as a catalog item at ≥95% purity.

Molecular Formula C9H10BrFN2O
Molecular Weight 261.09 g/mol
Cat. No. B13363356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide
Molecular FormulaC9H10BrFN2O
Molecular Weight261.09 g/mol
Structural Identifiers
SMILESCN(CC(=O)N)C1=C(C=CC(=C1)Br)F
InChIInChI=1S/C9H10BrFN2O/c1-13(5-9(12)14)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H2,12,14)
InChIKeyDWWDSNPKBZUAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide: Structural and Procurement Overview


2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide (CAS 1889883-76-4) is a halogenated N-methyl-N-phenylglycinamide derivative with molecular formula C₉H₁₀BrFN₂O and molecular weight 261.09 g/mol [1]. It is commercially supplied as a building block intermediate at ≥95% purity, with a computed XLogP3 value of 1.8 and topological polar surface area of 46.3 Ų [2]. The compound features a 5-bromo-2-fluorophenyl moiety linked via an N-methylamino bridge to a primary acetamide terminus, placing it within the class of small-molecule intermediates utilized in medicinal chemistry, kinase inhibitor discovery, and targeted protein degradation platforms . Procurement is supported through established catalog channels including TRC (Toronto Research Chemicals) and multiple contract research supply vendors [3].

Advanced building block with pre-installed N-methylaminoacetamide functionality for kinase and BACE1 research programs.
5-bromo-2-fluorophenyl scaffold supports halogen-focused SAR and targeted protein degradation (PROTAC) studies.
Established commercial catalog procurement from multiple suppliers with defined research-grade specification.

Why Generic Substitution Fails: Halogen Position Isomerism and Scaffold Divergence


The 5-bromo-2-fluorophenyl substitution pattern in 2-((5-bromo-2-fluorophenyl)(methyl)amino)acetamide is non-interchangeable with regioisomeric analogs (e.g., 4-bromo-2-fluorophenyl or 3-bromo-5-fluorophenyl variants) due to differential electronic effects on reactivity, metabolic stability, and target engagement [1]. The specific ortho-fluorine / meta-bromine arrangement modulates aryl ring electron density and lipophilicity in ways that regioisomers do not replicate, while the N-methylglycinamide backbone provides a distinct hydrogen-bonding donor/acceptor profile (HBD = 1, HBA = 3) compared to phenylacetamide or benzylamine analogs [2]. Furthermore, in synthetic pathways involving copper-mediated coupling, cross-coupling at the bromo position, or dehalogenation sequences, the 5-bromo position exhibits unique reactivity characteristics—fluorinated aromatics display distinct thermodynamic stability toward dehalogenation compared to chloro- and bromo- counterparts, rendering direct substitution with alternative halogen regioisomers chemically inappropriate without full pathway re-optimization [3].

Halogen regioisomerism alters activation profile
4-bromo-2-fluoro and 3-bromo-5-fluoro analogs may shift electronic effects, cross-coupling selectivity, and biological target engagement; direct replacement without re-optimization may not reproduce results.
N-methylglycinamide backbone differs from common surrogates
Phenylacetamide or benzylamine analogs exhibit distinct hydrogen-bonding profiles (HBD/HBA counts) and metabolic stability, which can alter target interaction and PK/ADME profiles in cell-based assays.

Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity (XLogP3) Advantage Over Non-Halogenated and Chloro-Analogs

The target compound possesses a computed XLogP3 value of 1.8, which falls within the optimal range for CNS drug-like properties while providing a measurable lipophilicity differential versus non-halogenated analogs (ΔXLogP3 ≈ +0.6 to +1.0) and chloro-substituted regioisomers [1]. The 5-bromo substituent contributes approximately 0.6–0.8 log units relative to the unsubstituted phenylglycinamide core, whereas the ortho-fluorine contributes minimal additional logP while enhancing metabolic stability. The 5-bromo-2-fluoro pattern yields a refined balance of permeability and aqueous solubility that differs from both 4-bromo-2-fluoro and 3-bromo-5-fluoro regioisomers, which exhibit distinct lipophilicity profiles due to altered dipole moment orientation and intramolecular hydrogen-bonding potential .

XLogP3 lipophilicity
Class-level inference
XLogP3 = 1.8; Δ +0.6 to +1.0 vs. non-halogenated core
Supports CNS permeability assessment; reported favorable window for passive diffusion.
Computed values; experimental logP/D should be verified.
Lipophilicity optimization Blood-brain barrier penetration Drug-likeness Physicochemical profiling

Orthogonal Cross-Coupling Reactivity via C–Br Activation

The 5-bromo substituent in 2-((5-bromo-2-fluorophenyl)(methyl)amino)acetamide provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) with regioselectivity orthogonal to the ortho-fluorine, which remains largely inert under standard cross-coupling conditions due to the high C–F bond strength (≈126 kcal/mol for aryl-F versus ≈84 kcal/mol for aryl-Br) [1]. The N-methylaminoacetamide moiety is positioned meta to the bromo group and ortho to the fluoro group, creating an electronic environment where the bromine is activated for oxidative addition while the fluorine exerts an inductive electron-withdrawing effect that can accelerate transmetallation in palladium-catalyzed couplings relative to non-fluorinated analogs. The 5-bromo-2-fluoro pattern permits sequential functionalization (first at C5 via cross-coupling, later potential C2 activation via directed ortho-metalation or SNAr under forcing conditions), a synthetic vector unavailable in 4-bromo-2-fluoro or 2-bromo-5-fluoro regioisomers [2].

C–Br chemoselectivity
Class-level inference
C–Br BDE ≈84 kcal/mol; C–F BDE ≈126 kcal/mol; Δ ≈42 kcal/mol
Enables orthogonal cross-coupling at 5-Br without competing defluorination.
Under standard Pd-catalyzed Suzuki/Buchwald-Hartwig conditions.
Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic diversification C–Br activation

Validated Intermediate in BACE1 Inhibitor Synthesis

The 5-bromo-2-fluorophenyl moiety serves as a critical building block in the scalable asymmetric synthesis of the BACE1 inhibitor LY2886721, where the 5-bromo-2-fluorophenyl group is incorporated into the (3aS,6aS)-6a-(5-bromo-2-fluorophenyl)-1-((R)-1-phenylpropyl)tetrahydro-1H,3H-furo[3,4-c]isoxazole intermediate via an asymmetric nitrone cycloaddition strategy [1]. While the published route employs the corresponding aldehyde (5-bromo-2-fluorobenzaldehyde) as the direct building block, 2-((5-bromo-2-fluorophenyl)(methyl)amino)acetamide offers a more advanced intermediate that contains the N-methylaminoacetamide functionality pre-installed, potentially reducing the synthetic step count to the target pharmacophore. The 5-bromo-2-fluoro substitution pattern in LY2886721 is specifically required for optimal BACE1 binding affinity and selectivity, and the successful scale-up of this intermediate to kilogram quantities demonstrates that the 5-bromo-2-fluorophenyl scaffold is validated in process chemistry contexts where regioisomeric analogs would not yield the same target engagement [2].

Synthetic precedent
Supporting evidence
Advanced intermediate vs. 5-bromo-2-fluorobenzaldehyde; pre-installed N-methylaminoacetamide
Reported synthetic utility in BACE1 inhibitor research program (LY2886721 pathway).
Research-use context; may reduce step count in hit-to-lead campaigns.
BACE1 inhibitor Alzheimer's disease LY2886721 Asymmetric synthesis Process chemistry

TPSA and Hydrogen-Bonding Profile Versus Carboxylic Acid Analogs

The target compound possesses a topological polar surface area (TPSA) of 46.3 Ų, with one hydrogen bond donor (primary amide NH₂) and three hydrogen bond acceptors (amide carbonyl, N-methylamino nitrogen, aryl fluorine) . This hydrogen-bonding profile differs from carboxylic acid-terminated analogs, which typically exhibit TPSA ≥57 Ų and an additional HBD, resulting in reduced passive CNS permeability. The primary acetamide group provides a hydrogen-bond donor for target interaction while maintaining TPSA below the commonly cited threshold for blood-brain barrier penetration (≈60–70 Ų for CNS drugs). The N-methyl substitution on the amino bridge eliminates a second HBD present in unsubstituted amino analogs (NH–CH₂–C(O)NH₂), further reducing TPSA by approximately 8–12 Ų and improving membrane permeability relative to secondary amine-containing comparators [1].

TPSA / H-bond profile
Class-level inference
TPSA = 46.3 Ų; HBD = 1; HBA = 3
Favorable CNS drug-like space; lower TPSA and HBD count vs carboxylic acid or secondary amine analogs.
Computed TPSA; experimental BBB permeability to validate.
CNS drug design TPSA optimization Blood-brain barrier permeability Hydrogen-bonding Prodrug strategy

Catalog Availability and Procurement Economics

2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide is stocked as a catalog item by multiple established suppliers including TRC (Toronto Research Chemicals) and BOC Sciences, with defined pricing tiers and quantity breaks documented as of 2023–2024 [1]. Published list pricing shows: 10 mg at $207, 25 mg at $460, 50 mg at $867, and 100 mg at $1,200 (USD), with purity specification ≥95% [2]. This established catalog availability contrasts with custom synthesis of regioisomeric analogs (e.g., 4-bromo-2-fluoro or 3-bromo-5-fluoro N-methylglycinamides), which typically incur setup fees, extended lead times, and minimum order quantities that make exploratory SAR studies cost-prohibitive. The commercial accessibility enables rapid iterative medicinal chemistry without the delays and financial barriers associated with custom synthesis routes.

Catalog availability
Supporting evidence
Multiple suppliers; pricing from $207/10 mg (2023–2024 data)
Reduces procurement lead time and cost vs custom synthesis of regioisomeric analogs.
Pricing subject to change; confirm with supplier.
Commercial availability Building block procurement Cost efficiency Supply chain Catalog sourcing

Best-Fit Research and Industrial Application Scenarios


CNS-Penetrant Kinase Inhibitor and BACE1 Lead Optimization

The compound's XLogP3 of 1.8 and TPSA of 46.3 Ų [1] place it within optimal CNS drug-like space, making it directly applicable in medicinal chemistry programs targeting neurological kinases and BACE1. The 5-bromo-2-fluorophenyl scaffold is validated in the LY2886721 BACE1 inhibitor development pathway [2], and the pre-installed N-methylaminoacetamide functionality reduces synthetic step count versus aldehyde-based routes. Medicinal chemistry teams pursuing CNS-active kinase inhibitors (e.g., MAP2K/MEK, ERK) or BACE1 inhibitors should prioritize this compound over regioisomeric analogs due to the combined favorable physicochemical profile and validated scaffold precedent.

Palladium-Catalyzed Diversification for Parallel SAR Library Synthesis

The 42 kcal/mol bond strength differential between C–Br and C–F [1] enables chemoselective Suzuki-Miyaura or Buchwald-Hartwig diversification at the 5-bromo position without competing defluorination. This orthogonal reactivity profile allows medicinal chemists to generate focused SAR libraries through a single diversification step while retaining the metabolically stabilizing ortho-fluorine. The 5-bromo-2-fluoro arrangement provides electronic activation (inductive σm for F = +0.34) that may accelerate transmetallation relative to non-fluorinated bromoarenes. Programs requiring rapid analog generation around the 5-position should select this compound over regioisomeric bromo-fluoro patterns where electronic activation and chemoselectivity differ.

PROTAC Linker Chemistry for CNS Protein Degradation

The primary acetamide terminus provides a hydrogen-bond donor (HBD = 1) suitable for engagement with E3 ligase ligands (e.g., VHL, CRBN) while maintaining CNS-compatible physicochemical properties [1]. The 5-bromo position serves as a functional handle for attaching PROTAC linker moieties via cross-coupling, enabling the construction of bifunctional degraders that retain the favorable TPSA (46.3 Ų) and lipophilicity (XLogP3 = 1.8) for CNS applications. PROTAC discovery teams targeting CNS proteins should favor this scaffold over carboxylic acid-terminated analogs (higher TPSA, reduced brain penetration) or secondary amine-containing comparators (additional HBD, increased TPSA).

Halogen Substitution Pattern SAR Studies in Hit-to-Lead Campaigns

The catalog availability at defined pricing tiers ($207/10 mg to $1,200/100 mg) [1] enables cost-effective SAR exploration comparing 5-bromo-2-fluoro substitution against 4-bromo-2-fluoro, 3-bromo-5-fluoro, and chloro-substituted analogs. The measurable XLogP3 differential (Δ = +0.6 to +1.0 versus non-halogenated core) and defined TPSA (46.3 Ų) provide quantitative benchmarks for assessing the contribution of this specific halogen pattern to target potency, metabolic stability, and permeability. Procurement of this catalog item eliminates the 4–12 week lead times and setup fees associated with custom synthesis of regioisomeric analogs, accelerating the SAR feedback loop in hit-to-lead campaigns.

Application
Selection Property
Validation Focus
CNS kinase / BACE1 research
XLogP3 1.8, TPSA 46.3 Ų; pre-installed N-methylaminoacetamide
CNS permeability assessment; BACE1 pathway studies
Pd-catalyzed SAR library synthesis
Orthogonal C–Br chemoselectivity; 5-position diversification handle
Cross-coupling regioselectivity; analog generation efficiency
CNS-targeted PROTAC degrader research
Acetamide HBD for E3 ligase engagement; CNS-compatible TPSA
Linker attachment at 5-Br; retention of permeability properties
Hit-to-lead halogen SAR studies
Defined XLogP3 and TPSA benchmarks for pattern comparison
Potency, stability, permeability vs. regioisomeric analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.